molecular formula C12H6F3N3O2 B2823783 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid CAS No. 956742-33-9

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid

Cat. No.: B2823783
CAS No.: 956742-33-9
M. Wt: 281.194
InChI Key: VCDWGWVEFQAOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid include other pyrazole derivatives with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:

These comparisons highlight the uniqueness of this compound in terms of its trifluoromethyl group, which imparts distinct properties and applications .

Properties

IUPAC Name

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWGWVEFQAOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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